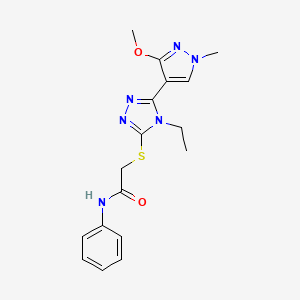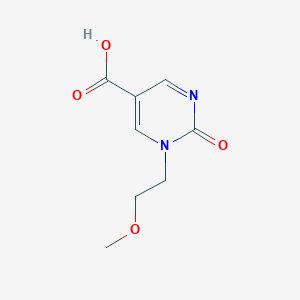![molecular formula C15H15N3OS B2953680 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide CAS No. 1788770-24-0](/img/structure/B2953680.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is a complex organic compound featuring a pyrrolopyridine core fused with a thiophene ring and a carboxamide group
Wirkmechanismus
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is the fibroblast growth factor receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of the FGFR signaling pathway results in the suppression of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide has shown to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This compound interacts with FGFRs, leading to the inhibition of downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby disrupting the signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. The thiophene ring can be introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride. The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid, while reduction can produce the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to inhibit fibroblast growth factor receptors (FGFRs) makes it a promising candidate for the development of anticancer drugs[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolopyridine core but differ in the presence of a pyrazine ring instead of thiophene.
Thiophene-2-carboxamide derivatives: These compounds contain the thiophene-2-carboxamide moiety but lack the pyrrolopyridine core.
Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is unique due to its combination of the pyrrolopyridine core and the thiophene ring, which contributes to its distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCKXNJIOCKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2953600.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2953603.png)

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2953607.png)
![3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B2953608.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)

![5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2953611.png)
![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)
![Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)
![2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2953616.png)
![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)
